molecular formula C19H31N3O2S B15034880 1-(1-Benzylpiperidin-4-yl)-4-(propylsulfonyl)piperazine

1-(1-Benzylpiperidin-4-yl)-4-(propylsulfonyl)piperazine

Cat. No.: B15034880
M. Wt: 365.5 g/mol
InChI Key: UFLQRBRGYULPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-BENZYLPIPERIDIN-4-YL)-4-(PROPANE-1-SULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring and a piperazine ring, both of which are functionalized with benzyl and propane-1-sulfonyl groups, respectively. The presence of these functional groups imparts specific chemical properties that make this compound valuable for research and industrial purposes.

Preparation Methods

The synthesis of 1-(1-BENZYLPIPERIDIN-4-YL)-4-(PROPANE-1-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperidine and piperazine rings, followed by the introduction of the benzyl and propane-1-sulfonyl groups. Common reagents used in these reactions include benzyl chloride, piperidine, piperazine, and propane-1-sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-BENZYLPIPERIDIN-4-YL)-4-(PROPANE-1-SULFONYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions can replace the benzyl group with a hydroxyl group.

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(1-BENZYLPIPERIDIN-4-YL)-4-(PROPANE-1-SULFONYL)PIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-BENZYLPIPERIDIN-4-YL)-4-(PROPANE-1-SULFONYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The benzyl and propane-1-sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1-BENZYLPIPERIDIN-4-YL)-4-(PROPANE-1-SULFONYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(1-BENZYLPIPERIDIN-4-YL)-4-(METHANE-1-SULFONYL)PIPERAZINE: This compound has a methane-1-sulfonyl group instead of a propane-1-sulfonyl group, which can affect its chemical reactivity and biological activity.

    1-(1-BENZYLPIPERIDIN-4-YL)-4-(ETHANE-1-SULFONYL)PIPERAZINE: The presence of an ethane-1-sulfonyl group provides different steric and electronic properties compared to the propane-1-sulfonyl group.

The uniqueness of 1-(1-BENZYLPIPERIDIN-4-YL)-4-(PROPANE-1-SULFONYL)PIPERAZINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable for various applications.

Properties

Molecular Formula

C19H31N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-propylsulfonylpiperazine

InChI

InChI=1S/C19H31N3O2S/c1-2-16-25(23,24)22-14-12-21(13-15-22)19-8-10-20(11-9-19)17-18-6-4-3-5-7-18/h3-7,19H,2,8-17H2,1H3

InChI Key

UFLQRBRGYULPKQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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